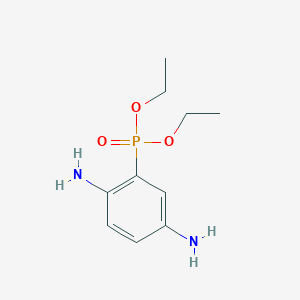
Diethyl (2,5-diaminophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2,5-diaminophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H17N2O3P It is characterized by the presence of a phosphonate group attached to a 2,5-diaminophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,5-diaminophenyl)phosphonate typically involves the reaction of diethyl phosphite with 2,5-diaminophenyl derivatives. One common method is the Michaelis-Arbuzov reaction, where trialkyl phosphite reacts with an alkyl halide . Another approach involves the use of palladium-catalyzed cross-coupling reactions with aryl and vinyl halides .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of microwave irradiation and other advanced techniques can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (2,5-diaminophenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids and other derivatives.
Reduction: Reduction reactions can yield phosphine oxides and related compounds.
Substitution: Nucleophilic substitution reactions are common, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride for chemoselective activation, palladium catalysts for cross-coupling reactions, and various chlorinating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl (2,5-diaminophenyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (2,5-diaminophenyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The phosphonate group enhances its stability and resistance to hydrolysis, making it effective in various biological and chemical environments .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phosphonates such as diethyl phosphonate, diethyl benzylphosphonate, and various amino-phosphonates .
Uniqueness
Diethyl (2,5-diaminophenyl)phosphonate is unique due to the presence of the 2,5-diaminophenyl group, which imparts specific chemical and biological properties. This makes it distinct from other phosphonates and suitable for specialized applications in research and industry .
Properties
Molecular Formula |
C10H17N2O3P |
|---|---|
Molecular Weight |
244.23 g/mol |
IUPAC Name |
2-diethoxyphosphorylbenzene-1,4-diamine |
InChI |
InChI=1S/C10H17N2O3P/c1-3-14-16(13,15-4-2)10-7-8(11)5-6-9(10)12/h5-7H,3-4,11-12H2,1-2H3 |
InChI Key |
GUNMIVBVCRQVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=CC(=C1)N)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



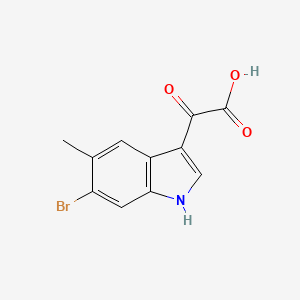
![1-[14-[5-(3,5-Dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-8,9-dihydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-6-yl]ethanone](/img/structure/B12291414.png)
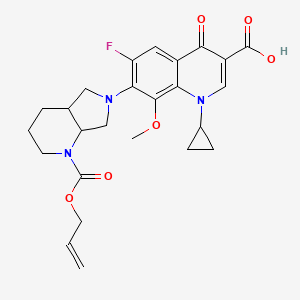
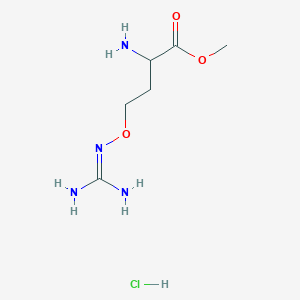
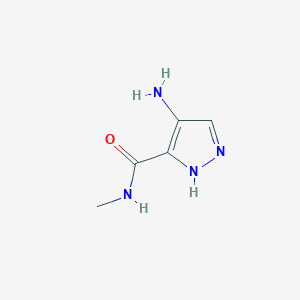
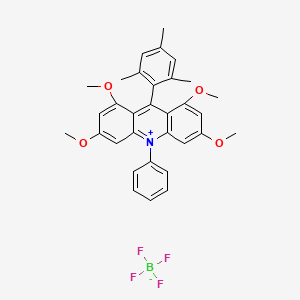
![2-[4-(2-Tert-butylsulfonyl-1-cyclopropylethyl)-6-(3-chlorophenyl)-5-(4-chlorophenyl)-3-oxomorpholin-2-yl]acetic acid](/img/structure/B12291446.png)
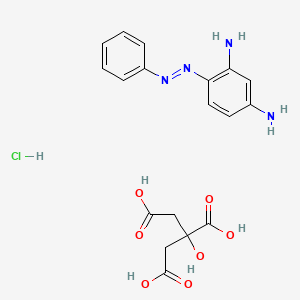
![5-(1-Amino-2-trityloxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12291459.png)
![2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12291460.png)
![9-[4-[3,4-Dihydroxy-5-[[3-(3-hydroxybutan-2-yl)oxiran-2-yl]methyl]oxan-2-yl]-3-methylbutanoyl]oxynonanoic acid](/img/structure/B12291476.png)

![(3Z)-6-(2,3-dihydroindol-1-ylsulfonyl)-3-[[3,5-dimethyl-4-(4-methylpiperazine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-1H-indol-2-one](/img/structure/B12291488.png)
